The compound is classified as a triazolo-pyridazine derivative, which indicates its structural relationship to both triazole and pyridazine rings. The presence of a piperidine moiety further enhances its pharmacological relevance. Its molecular formula is , with a molecular weight of approximately 351.414 g/mol. The compound has garnered attention for its potential therapeutic applications, particularly in diabetes management and cancer treatment.
The synthesis of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves several key steps:
Common methods employed in this synthesis include:
The synthesis typically requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine features several notable characteristics:
6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions:
Reagents like halogenating agents for substitution or oxidizing agents for oxidation are commonly utilized based on desired reaction pathways.
The mechanism of action of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine primarily involves interaction with specific biological targets:
The compound's interaction with these targets leads to modulation of metabolic pathways relevant to diabetes and inflammation.
The compound is typically characterized by:
Key chemical properties include:
Molecular weight is approximately 351.414 g/mol with a melting point that varies based on purity and synthesis method.
6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has numerous applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7